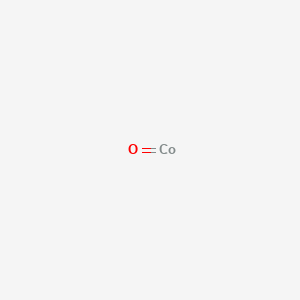

Cobalt(II) oxide

概要

説明

Cobalt(II) oxide is an inorganic compound that is described as an olive-green or gray solid . It is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels, as well as in the chemical industry for producing cobalt(II) salts .

Synthesis Analysis

Cobalt(II) oxide can be prepared by several methods such as oxalate decomposition, surfactant-assisted precipitation, sol–gel technique, and polymer combustion . Cobalt(II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air .Molecular Structure Analysis

CoO crystals adopt the periclase (rock salt) structure with a lattice constant of 4.2615 Å . It is antiferromagnetic below 289 K .Chemical Reactions Analysis

Cobalt(II) oxide reacts with mineral acids to form the corresponding cobalt salts . Cobalt(II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air .Physical And Chemical Properties Analysis

Cobalt(II) oxide is an olive or gray powder . It is antiferromagnetic below 289 K . It is insoluble in water . It is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels .科学的研究の応用

Electrochemical Water Splitting

Cobalt-based oxides materials, including Cobalt(II) oxide, have been used as an electrocatalyst for improving hydrogen production through electrochemical water splitting . This is due to their rich reserves, high stability, and cost-effectiveness .

Fabrication of Hollow Structures

Cobalt(II,III) oxide (Co3O4) has been used in the fabrication of hollow structures . These structures have unique properties and applications such as magnetic, catalytic, and superhydrophobic properties .

Biomedical Applications

Cobalt and cobalt oxide nanoparticles have unique antimicrobial, anticancer, catalytic, antioxidant, antifungal, and enzyme inhibition properties . This makes them suitable for diverse catalytic and biomedical applications .

Energy Storage

Cobalt(II) oxide has been used in energy storage devices such as lithium-ion batteries . It’s also used in supercapacitors .

Water Treatment

Cobalt(II) oxide hollow structures have been used in water treatment processes .

Gas Sensing

Cobalt(II) oxide is used in gas sensing applications . It’s used in the fabrication of sensors that can detect various gases .

Pigments and Dyes

Cobalt(II) oxide is used in the production of pigments and dyes . It provides a distinct color that’s used in various applications .

Heterogeneous Catalysis

Cobalt(II) oxide is used in heterogeneous catalysis . It’s used as a catalyst in various chemical reactions .

作用機序

Target of Action

Cobalt(II) oxide, also known as cobaltous oxide or cobalt monoxide, is an inorganic compound that has been used extensively in various industries . Its primary targets are the chemical and ceramics industries , where it is used as an additive to create blue-colored glazes and enamels, and for producing cobalt (II) salts . It also finds application in the field of electrocatalysis , particularly in oxygen-evolution reactions .

Mode of Action

Cobalt(II) oxide interacts with its targets through various chemical reactions. For instance, it reacts with mineral acids to form corresponding cobalt salts . This reaction can be represented as follows:

CoO+2HX→CoX2+H2OCoO + 2HX \rightarrow CoX_2 + H_2O CoO+2HX→CoX2+H2O

In the ceramics industry, the compound provides a deep shade of blue, known as cobalt blue, when used as a coloring agent on kiln-fired pottery .

Biochemical Pathways

The biochemical pathways affected by cobalt(II) oxide are primarily related to its reactions with other compounds. For example, a reaction between cobalt oxide and ammonium chloride has been studied, with a multistage mechanism established for the reaction . The final product of this reaction is cobalt chloride, which occurs via the formation and decomposition of various intermediate compounds .

Pharmacokinetics

It’s known that cobalt compounds can potentially be toxic in large amounts .

Result of Action

The result of cobalt(II) oxide’s action depends on its application. In the ceramics industry, it results in the creation of blue-colored glazes and enamels . In chemical reactions, it can lead to the formation of various cobalt salts . In electrocatalysis, it can significantly improve the oxygen evolution reaction activity .

Action Environment

The action of cobalt(II) oxide can be influenced by various environmental factors. For instance, its conversion to cobalt(II,III) oxide occurs upon heating at around 600–700 °C in air . Above 900 °C, cobalt(II) oxide is stable . Therefore, temperature plays a crucial role in determining the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

oxocobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYJDGYRUAWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.933 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid that is dark gray (commercial product), olive green, or red; [Merck Index] Green powder, insoluble in water; [MSDSonline], BLACK-TO-GREEN CRYSTALS OR POWDER. | |

| Record name | Cobalt oxide (CoO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.88 mg/L at 20 °C, 3.27 mg/L at 37 °C (column elution method), Practically insoluble in water, Insoluble in water, Soluble in acids or alkalies, Insoluble in ammonium hydroxide; soluble in acids and alkali hydroxides, Solubility in water: none | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.7-6.7 depending on preparation, Relative density: 6.66 at 21.3 °C (OECD Guideline 109 (Density of Liquids and Solids)), 5.7-6.7 g/cm³ | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The aim of this study was to find out the intracellular signaling transduction pathways involved in cobalt oxide nanoparticles (CoO NPs) mediated oxidative stress in vitro and in vivo system. Cobalt oxide nanoparticles released excess Co++ ions which could activated the NADPH oxidase and helps in generating the reactive oxygen species (ROS). Our results showed that CoO NPs elicited a significant (p<0.05) amount of ROS in lymphocytes. In vitro pretreatment with N-acetylene cystine had a protective role on lymphocytes death induced by CoO NPs. In vitro and in vivo results showed the elevated level of TNF-alpha after CoO NPs treatment. This TNF-alpha phosphorylated the p38 mitogen-activated protein kinase followed by activation of caspase 8 and caspase 3 which could induce cell death. This study showed that CoO NPs induced oxidative stress and activated the signaling pathway of TNF-alpha-caspase-8-p38-caspase-3 to primary immune cells. This study suggested that bare CoO NPs are a toxic for primary human immune cells that deals directly with human health. Surface modification or surface functionalization may open the gateway for further use of CoO NPs in different industrial use or in biomedical sciences. /Cobalt oxide nanoparticles/ | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cobalt(II) oxide | |

Color/Form |

Powder or cubic or hexagonal crystals; color varies from olive green to red depending on particle size, but the commercial material is usually dark gray, Gray cubic crystals, Grayish powder under most conditiond; can form green brown crystals., Black to green crystals or powder | |

CAS RN |

1307-96-6 | |

| Record name | Cobalt oxide (CoO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobaltous oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt oxide (CoO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

About 1935 °C, 1935 °C | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)

![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)